BenchChemオンラインストアへようこそ!

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS 1707392-10-6, C₈H₁₀N₂O₃, MW 182.18 g/mol) is a heterocyclic small molecule belonging to the 2-oxo-1,2-dihydropyrimidine-5-carboxylate ester subclass. It is characterized by an N1-ethyl substituent that eliminates the N1–H hydrogen bond donor present in the parent NH analog, a feature that alters lipophilicity, tautomeric equilibrium, and intermolecular interaction potential.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B11792157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCN1C=C(C=NC1=O)C(=O)OC
InChIInChI=1S/C8H10N2O3/c1-3-10-5-6(7(11)13-2)4-9-8(10)12/h4-5H,3H2,1-2H3
InChIKeyGOQBDQTVUOJHDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: A Defined N1-Alkylated 2-Oxopyrimidine Scaffold for Procurement Specification


Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS 1707392-10-6, C₈H₁₀N₂O₃, MW 182.18 g/mol) is a heterocyclic small molecule belonging to the 2-oxo-1,2-dihydropyrimidine-5-carboxylate ester subclass . It is characterized by an N1-ethyl substituent that eliminates the N1–H hydrogen bond donor present in the parent NH analog, a feature that alters lipophilicity, tautomeric equilibrium, and intermolecular interaction potential [1]. The compound is commercially available from multiple vendors at specified purities of 97% (NLT) to 98%, with ISO-certified quality systems applicable to pharmaceutical R&D and quality control workflows . Its molecular architecture – combining an oxidized pyrimidine ring, an N1-alkyl group, and a methyl ester at C5 – defines a precise chemical space that generic dihydropyrimidine scaffolds cannot replicate without explicit synthetic verification.

Why Generic Dihydropyrimidine-5-carboxylates Cannot Substitute for Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate in Defined Applications


Within the 2-oxo-1,2-dihydropyrimidine-5-carboxylate class, three structural variables critically determine physicochemical and biological behavior: the N1 substituent, the oxidation state of the pyrimidine ring, and the ester at C5 [1]. The N1-ethyl group on the target compound eliminates the N1–H donor, reducing hydrogen-bonding capacity by one donor relative to the unsubstituted NH analog (methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, CAS 50628-34-7). This alters computed LogP, aqueous solubility, and crystal packing [2]. The fully oxidized 2-oxo-1,2-dihydropyrimidine ring – as opposed to the 1,2,3,4-tetrahydro form – exhibits enhanced aromatic character, which has been directly linked to superior antimycotic potency in closely related methyl ester analogs [3]. Because both the N1-substitution pattern and the oxidation state are fixed synthetic choices that cannot be interconverted under standard assay or formulation conditions, substituting a generic dihydropyrimidine-5-carboxylate for this specific compound introduces uncontrolled variables that compromise experimental reproducibility and SAR interpretability.

Quantitative Differentiation Evidence for Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate Versus Closest Analogs


N1-Ethyl Substitution Eliminates One Hydrogen Bond Donor Relative to the NH Analog, Altering Computed Drug-Likeness Parameters

The target compound bears an N1-ethyl group, which eliminates the single hydrogen bond donor (HBD) present on N1 in the unsubstituted NH analog methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS 50628-34-7). PubChem computed data for the NH analog show HBD count = 1, HBA count = 3, and XLogP3-AA = -0.6 [1]. By replacing N1–H with N1–CH₂CH₃, the target compound is predicted to reduce HBD count to 0, increase LogP by approximately +0.5 to +0.8 units (class-level estimate based on the π contribution of the ethyl group), and increase molecular weight from 154.12 to 182.18 g/mol . These changes affect compliance with Lipinski's Rule of Five and alter permeability and solubility profiles. No direct experimental LogP or solubility measurement for this specific compound was located in the public literature.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Fully Oxidized 2-Oxo-1,2-dihydropyrimidine Ring Demonstrates Superior Antifungal Potency Over the 1,2,3,4-Tetrahydro Precursor in a Closely Related Methyl Ester Analog

In a study by Huseynzada et al. (2023), the fully oxidized 2-oxo-1,2-dihydropyrimidine-5-carboxylate methyl ester analog (compound 2: methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate) was directly compared with its 1,2,3,4-tetrahydro precursor (compound 1) for antimycotic activity [1]. Against Aspergillus flavus and Aspergillus niger, the oxidized compound 2 exhibited an MIC of 16 µg/mL, which was superior to both its tetrahydro precursor (compound 1) and the positive control fluconazole (MIC values for fluconazole against these strains were higher than 16 µg/mL) [1]. Against Candida albicans, compound 2 (MIC = 32 µg/mL) was equipotent to fluconazole and superior to compound 1 [1]. This demonstrates that the oxidized 2-oxo-1,2-dihydropyrimidine form – the precise oxidation state of the target compound – confers enhanced antifungal bioactivity relative to the non-oxidized dihydropyrimidine form. The enhanced potency was attributed to increased aromatic character of the oxidized ring [1].

Antifungal Drug Discovery Structure-Activity Relationship Oxidative Dehydrogenation

Methyl Ester at C5 Provides Distinct Physicochemical Profile Versus the Ethyl Ester Analog, Influencing Solubility and Metabolic Stability

The target compound bears a methyl ester at the C5 position, whereas the closest N1-ethyl analog with a different ester is ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS 1707728-05-9, MW 196.20 g/mol) . The methyl ester reduces molecular weight by 14.02 g/mol (one –CH₂– unit) and decreases lipophilicity by approximately 0.4–0.5 LogP units relative to the ethyl ester (class-level estimate based on the Hansch π constant for methylene) [1]. This difference can affect aqueous solubility (higher for the methyl ester), rate of esterase-mediated hydrolysis (methyl esters are generally hydrolyzed faster than ethyl esters), and crystallinity [2]. In Biginelli-derived dihydropyrimidine libraries, the choice of methyl versus ethyl ester has been shown to modulate both biological activity and physicochemical properties [2].

Ester Prodrug Design Pharmacokinetics Solubility Optimization

Vendor-Specified Purity of 97–98% Enables Reproducible Procurement for SAR Studies, With the N1-Ethyl Group Preventing Tautomerization-Based Degradation

Multiple vendors specify the purity of methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate as 97% (Leyan, CheMenu) to NLT 98% (MolCore), with ISO-certified quality systems . In contrast, the unsubstituted NH analog (methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, CAS 50628-34-7) is typically supplied at 95% purity . The N1-ethyl substitution eliminates the possibility of N1–H to N3–H tautomerization, a dynamic process documented for N1-unsubstituted 2-oxo-1,2-dihydropyrimidines that can complicate NMR interpretation, crystallization, and biological assay reproducibility [1]. By fixing the tautomeric form through N1-alkylation, the target compound offers greater chemical homogeneity and stability in solution, which is advantageous for long-term compound library storage and reproducible screening.

Quality Control Compound Management Chemical Stability

N1-Ethyl Substitution Modulates Electrochemical Oxidation Potential Relative to N1-H and N1-Aryl Analogs, Indicating Altered Redox Reactivity

Memarian et al. (2012) demonstrated that substituents at the N1 position of 2-oxo-1,2,3,4-tetrahydropyrimidines systematically shift the electrochemical oxidation potential (Eₚₐ) at a glassy carbon electrode in acetonitrile [1]. Although the specific N1-ethyl compound was not tested in that study, the reported trend shows that N1-alkyl substitution increases the oxidation potential relative to N1–H compounds due to the electron-donating inductive effect of the alkyl group, which destabilizes the radical cation intermediate [1]. For the target compound – which is the fully oxidized (dehydrogenated) form of an N1-ethyl tetrahydropyrimidine – the N1-ethyl group is expected to influence the reduction potential of the 2-oxo-1,2-dihydropyrimidine ring system in the reverse direction compared to its tetrahydropyrimidine precursor, potentially affecting redox-sensitive biological targets or pro-drug activation pathways [2].

Electrochemistry Redox Pharmacology Computational Chemistry

Priority Application Scenarios for Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate Based on Available Differentiation Evidence


Antifungal Lead Optimization: Building SAR Around the N1-Ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate Scaffold

The Huseynzada et al. (2023) study demonstrated that the fully oxidized 2-oxo-1,2-dihydropyrimidine-5-carboxylate methyl ester core confers superior antimycotic activity against Aspergillus flavus (MIC = 16 µg/mL), Aspergillus niger (MIC = 16 µg/mL), and Candida albicans (MIC = 32 µg/mL) compared to the corresponding 1,2,3,4-tetrahydro precursor [1]. Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate provides this exact oxidized core with an N1-ethyl substituent, making it a well-defined starting scaffold for systematic variation at the C4 and C6 positions to further optimize antifungal potency and selectivity. Its tautomeric homogeneity (locked by N1-alkylation) simplifies NMR-based structural confirmation of synthetic derivatives and ensures that biological activity can be unambiguously assigned to a single chemical species [2].

Physicochemical Property Screening: Comparing N1-Ethyl vs. N1-H and N1-Methyl Analogs to Map Hydrogen Bonding Effects

The target compound's N1-ethyl group eliminates the N1–H hydrogen bond donor present in the NH analog (methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, CAS 50628-34-7), which reduces HBD count from 1 to 0 and is predicted to increase LogP [1]. In a parallel screening format, procuring methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate alongside its N1–H and N1–methyl (CAS 50628-35-8) analogs enables direct head-to-head measurement of solubility, permeability (e.g., PAMPA or Caco-2), and metabolic stability as a function of N1 substitution. This type of matched molecular pair analysis is a standard practice in medicinal chemistry to deconvolute the contribution of a single structural modification to overall drug-likeness [2].

Redox Chemistry and Electrochemical Detection Method Development

Memarian et al. (2012) established that N1-substitution on 2-oxo-1,2,3,4-tetrahydropyrimidines systematically modulates electrochemical oxidation potentials at a glassy carbon electrode [1]. Although the target compound is the dehydrogenated (oxidized) form, its N1-ethyl group is expected to influence the reduction potential of the 2-oxo-1,2-dihydropyrimidine ring. This property can be exploited in the development of electrochemical detection methods for HPLC or LC-MS quantification of this compound class in biological matrices, or for studying redox-mediated pharmacological mechanisms. The compound's defined purity (97–98%) supports its use as a reference standard in such analytical method development [2].

Synthetic Methodology Development: N1-Alkylation and Regioselective Oxidation Protocols

The 1964 study by the Pharmaceutical Society of Japan described the general synthetic route to N-substituted dihydropyrimidines via alkylation of ethyl 2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate followed by dehydrogenation [1]. Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate represents a specific embodiment of this synthetic strategy. It can serve as a reference product for optimizing modern N1-alkylation conditions (e.g., using Ag₂O-mediated regioselective methods) and for calibrating oxidative dehydrogenation protocols (e.g., CAN, Cu/TBHP, or aerobic oxidation) to achieve the desired 2-oxo-1,2-dihydropyrimidine product without over-oxidation [2].

Quote Request

Request a Quote for Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.